Triethylene glycol dimethacrylate
Triethylene glycol dimethacrylate
Triethylene glycol dimethacrylate is used as a cross-linking agent in the synthesis of poly (methacrylic acid-g-ethylene glycol ) hydrogels which shows large changes in swelling due to changes in pH, temperature and solvent composition. They are also used as a divinylic methacrylic monomer which are widely used to form copolymers with divinylbenzene (DVB) and glycidyl methacrylate (GMA) or hydroxyethyl methacrylate (HEMA) comonomers.
Triethylene glycol dimethacrylate (TEGDMA) is a hydrophilic, low viscosity, difunctional methacrylic monomer employed as a crosslinking agent.
Triethylene glycol dimethacrylate (TEGDMA) is a hydrophilic, low viscosity, difunctional methacrylic monomer employed as a crosslinking agent.
Brand Name:
Vulcanchem
CAS No.:
109-16-0
VCID:
VC21099186
InChI:
InChI=1S/C14H22O6/c1-11(2)13(15)19-9-7-17-5-6-18-8-10-20-14(16)12(3)4/h1,3,5-10H2,2,4H3
SMILES:
CC(=C)C(=O)OCCOCCOCCOC(=O)C(=C)C
Molecular Formula:
C14H22O6
Molecular Weight:
286.32 g/mol
Triethylene glycol dimethacrylate
CAS No.: 109-16-0
Cat. No.: VC21099186
Molecular Formula: C14H22O6
Molecular Weight: 286.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Triethylene glycol dimethacrylate is used as a cross-linking agent in the synthesis of poly (methacrylic acid-g-ethylene glycol ) hydrogels which shows large changes in swelling due to changes in pH, temperature and solvent composition. They are also used as a divinylic methacrylic monomer which are widely used to form copolymers with divinylbenzene (DVB) and glycidyl methacrylate (GMA) or hydroxyethyl methacrylate (HEMA) comonomers. Triethylene glycol dimethacrylate (TEGDMA) is a hydrophilic, low viscosity, difunctional methacrylic monomer employed as a crosslinking agent. |
|---|---|
| CAS No. | 109-16-0 |
| Molecular Formula | C14H22O6 |
| Molecular Weight | 286.32 g/mol |
| IUPAC Name | 2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate |
| Standard InChI | InChI=1S/C14H22O6/c1-11(2)13(15)19-9-7-17-5-6-18-8-10-20-14(16)12(3)4/h1,3,5-10H2,2,4H3 |
| Standard InChI Key | HWSSEYVMGDIFMH-UHFFFAOYSA-N |
| SMILES | CC(=C)C(=O)OCCOCCOCCOC(=O)C(=C)C |
| Canonical SMILES | CC(=C)C(=O)OCCOCCOCCOC(=O)C(=C)C |
| Boiling Point | 155 °C @ 0.13 kPa |
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